molecular formula C19H22O9 B1606737 1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone CAS No. 23566-96-3

1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone

Cat. No. B1606737
CAS RN: 23566-96-3
M. Wt: 394.4 g/mol
InChI Key: VJDBDVUFFPRHSF-JZXZQAMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone is a natural product found in Aphis nerii, Senna tora, and Rheum palmatum with data available.

Scientific Research Applications

  • Solubility Studies : Gong, Wang, Zhang, and Qu (2012) researched the solubility of similar complex saccharides in ethanol–water solutions, which is crucial for understanding the physical and chemical properties of such compounds (Gong, Wang, Zhang, & Qu, 2012).

  • Vibrational Spectroscopy Study : Aydın and Özpozan (2020) conducted a vibrational spectroscopic study of a similar compound, quercetin 3-D-galactoside (Q3G), to understand its conformations and electronic properties, which are essential for its potential applications in various fields (Aydın & Özpozan, 2020).

  • Photoinduced Oxidative Annulation : Zhang et al. (2017) explored photoinduced direct oxidative annulation processes, which include compounds similar to the one . Such processes are significant for synthesizing functionalized polyheterocyclic compounds (Zhang et al., 2017).

  • Computational Study on Blood Glucose Level Regulation : Muthusamy and Krishnasamy (2016) conducted a computational study on a structurally similar compound, exploring its role in diabetes management by identifying potential protein targets, which demonstrates the potential medicinal applications of such compounds (Muthusamy & Krishnasamy, 2016).

  • Synthesis and Biological Evaluation : Sherekar, Padole, and Kakade (2022) synthesized a compound structurally related to the one and evaluated its antimicrobial properties. This study highlights the potential of such compounds in antimicrobial applications (Sherekar, Padole, & Kakade, 2022).

properties

CAS RN

23566-96-3

Product Name

1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone

Molecular Formula

C19H22O9

Molecular Weight

394.4 g/mol

IUPAC Name

1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone

InChI

InChI=1S/C19H22O9/c1-7-3-9-4-10(22)5-11(14(9)16(24)13(7)8(2)21)27-19-18(26)17(25)15(23)12(6-20)28-19/h3-5,12,15,17-20,22-26H,6H2,1-2H3/t12-,15-,17+,18-,19-/m1/s1

InChI Key

VJDBDVUFFPRHSF-JZXZQAMYSA-N

Isomeric SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Reactant of Route 4
1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Reactant of Route 5
1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Reactant of Route 6
1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone

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